molecular formula C19H26O2 B12424522 3-Deshydroxy-3-methoxy estrone-d3

3-Deshydroxy-3-methoxy estrone-d3

Cat. No.: B12424522
M. Wt: 289.4 g/mol
InChI Key: NSUVCVKCWGOYPV-YIJAEARJSA-N
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Description

3-Deshydroxy-3-methoxy estrone-d3 is a synthetic derivative of estrone, a naturally occurring estrogen hormone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Deshydroxy-3-methoxy estrone-d3 typically involves the modification of the estrone moleculeThis can be achieved through a series of chemical reactions, including methylation and dehydroxylation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-Deshydroxy-3-methoxy estrone-d3 can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3-Deshydroxy-3-methoxy estrone-d3 has a wide range of applications in scientific research:

    Chemistry: Used as a reference compound in analytical chemistry for the study of steroidal structures and reactions.

    Biology: Employed in the study of estrogenic activity and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects in hormone replacement therapy and cancer treatment.

    Industry: Utilized in the development of new pharmaceuticals and biochemical assays

Mechanism of Action

The mechanism of action of 3-Deshydroxy-3-methoxy estrone-d3 involves its interaction with estrogen receptors in the body. Upon binding to these receptors, the compound can modulate gene expression and influence various physiological processes. The molecular targets include estrogen receptors alpha and beta, which are involved in the regulation of reproductive and metabolic functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Deshydroxy-3-methoxy estrone-d3 is unique due to the absence of the hydroxyl group at the third position and the presence of a methoxy group. This structural modification alters its interaction with estrogen receptors and its overall biological activity, making it a valuable compound for research purposes .

Properties

Molecular Formula

C19H26O2

Molecular Weight

289.4 g/mol

IUPAC Name

(8R,9S,13S,14S)-13-methyl-3-(trideuteriomethoxy)-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H26O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,15-17H,3,5-11H2,1-2H3/t15-,16-,17+,19+/m1/s1/i2D3

InChI Key

NSUVCVKCWGOYPV-YIJAEARJSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CCC2=C(C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3CC=C(C4)OC

Origin of Product

United States

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